5-amino-N-phenyl-1H-pyrazole-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-N-phenyl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-9-8(6-12-14-9)10(15)13-7-4-2-1-3-5-7/h1-6H,(H,13,15)(H3,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROBZVKDDYIYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(NN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Historical Development of Synthetic Approaches to the 5-amino-1H-pyrazole-4-carboxamide Core Structure
The chemistry of 5-aminopyrazoles has been extensively investigated for more than a century, with their synthesis being a central focus. beilstein-journals.orgnih.gov Historically, the most versatile and widely adopted method for constructing the 5-aminopyrazole core involves the condensation of a hydrazine (B178648) derivative with a precursor containing a β-ketonitrile or a related reactive dicarbonyl equivalent. nih.govchim.it
This foundational reaction pathway proceeds through an initial nucleophilic attack of the hydrazine onto a carbonyl or an activated double bond, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the stable, aromatic 5-aminopyrazole ring. nih.gov Early methods often utilized β-ketonitriles, which react smoothly with hydrazines to yield the desired pyrazole (B372694) core. nih.gov
Another historically significant approach involves the reaction of hydrazines with alkylidenemalononitriles or other activated α,β-unsaturated nitriles. beilstein-journals.orgchim.it For instance, the reaction of α-cyano-β-dimethylaminocrotonamide with hydrazine hydrate (B1144303) was reported to yield 5-amino-3-methylpyrazole-4-carboxamide. The reaction mechanism involves the loss of dimethylamine, followed by a nucleophilic attack and cyclization onto the cyano group. nih.gov These early methods established the fundamental principles of pyrazole ring formation that continue to influence modern synthetic strategies.
Contemporary Strategies for the Preparation of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide
Modern synthetic chemistry has built upon these historical foundations, developing more efficient, selective, and diverse methods for the synthesis of the target compound and its analogues. These strategies often focus on constructing the pyrazole ring and then modifying the C4 position to install the N-phenyl carboxamide moiety.
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have emerged as a powerful tool in heterocyclic chemistry. researchgate.net For the synthesis of the 5-aminopyrazole core, a common and highly efficient MCR is the three-component condensation of an aldehyde, malononitrile (B47326), and a phenylhydrazine (B124118) derivative. frontiersin.orgresearchgate.netresearchgate.net
This reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene-malononitrile intermediate. A subsequent Michael addition of phenylhydrazine to this intermediate, followed by intramolecular cyclization and tautomerization, yields the highly functionalized 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile core in a single, atom-economical step. researchgate.net Various catalysts have been employed to facilitate this transformation, enhancing yields and reaction rates under mild conditions. researchgate.netresearchgate.net
Table 1: Examples of Multicomponent Synthesis of 5-Aminopyrazole-4-carbonitrile Derivatives
| Reactants | Catalyst | Solvent/Conditions | Yield | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes, Malononitrile, Phenylhydrazine | Potassium Phthalimide (PPI) | EtOH:H2O, 50 °C | Good to High | researchgate.net |
| Aromatic Aldehydes, Malononitrile, Phenylhydrazine | SnO–CeO2 Nanocomposite | Water, Mild Conditions | 81–96% | researchgate.net |
| Aromatic Aldehydes, Malononitrile, Phenylhydrazine | Sodium Ascorbate (SA) | Ethanol–Water, 50 °C | Good to High | researchgate.net |
| Benzoylacetonitriles, Arylhydrazines, Diaryl diselenides | Molecular Iodine (I2) | MeCN, Reflux | Good to Excellent | beilstein-journals.org |
Stepwise cyclization reactions remain a cornerstone of pyrazole synthesis. A highly effective method for producing the 5-amino-1-aryl-1H-pyrazole scaffold with excellent regioselectivity involves the reaction of (ethoxymethylene)malononitrile with substituted aryl hydrazines. scirp.org This reaction proceeds via a Michael-type addition followed by cyclization, exclusively yielding the 5-amino regioisomer, with no formation of the 3-amino isomer or uncyclized intermediates. scirp.org
Another important cyclization strategy starts from ketene (B1206846) N,S-acetals. The reaction of these precursors with hydrazine hydrate provides a direct route to 5-aminopyrazole derivatives. mdpi.com Similarly, the acidic cyclization of intermediates derived from hydrazones and enols is a well-established method for forming the pyrazole ring. nih.gov The choice of reaction conditions (acidic vs. basic) can be crucial in controlling the regioselectivity of the cyclization. nih.gov
Once the core pyrazole ring with a suitable functional group at the C4 position (such as a nitrile or an ester) is synthesized, the final step is the formation of the N-phenyl carboxamide.
If the precursor is a 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, the nitrile group must first be hydrolyzed to a carboxylic acid. This can be achieved under acidic or basic conditions. The resulting 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid can then be coupled with aniline (B41778) to form the desired amide. mdpi.com Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with hydroxybenzotriazole (B1436442) (HOBt), can facilitate this transformation under mild conditions. nih.gov
Alternatively, if the precursor is an ester, such as ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, it can first be hydrolyzed to the carboxylic acid, as reported by Abdelhamed et al., before undergoing the amidation reaction. mdpi.com Direct amidation of the carboxylic acid with aniline can also be achieved using heterogeneous catalysts like Nb2O5 under refluxing toluene. researchgate.net Another approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with aniline.
Innovations in Green Chemistry and Sustainable Synthesis of this compound Analogues
In recent years, there has been a significant shift towards developing environmentally friendly synthetic protocols. For the synthesis of 5-aminopyrazole derivatives, several green chemistry approaches have been reported. These methods focus on using non-toxic catalysts, green solvents like water or ethanol, and energy-efficient reaction conditions. researchgate.netresearchgate.net
One notable innovation is the use of mechanochemistry, where reactions are conducted by grinding solids together, often in the absence of a solvent. frontiersin.orgsemanticscholar.org This technique has been successfully applied to the three-component synthesis of 5-amino-pyrazole-4-carbonitriles. Furthermore, the development of magnetically separable and reusable nanocatalysts, such as tannic acid-functionalized silica-coated Fe3O4 nanoparticles, allows for an environmentally friendly procedure with easy catalyst recovery and reuse for multiple cycles. frontiersin.orgsemanticscholar.orgnih.gov The use of aqueous media, often in combination with phase-transfer agents or co-solvents like PEG, has also been explored to develop sustainable synthetic routes. researchgate.net
Table 2: Green Synthetic Approaches to 5-Aminopyrazole Analogues
| Green Approach | Catalyst/Medium | Advantages | Reference |
|---|---|---|---|
| Mechanochemical Synthesis | Fe3O4@SiO2@Tannic acid | Solvent-free, short reaction times, high yields, catalyst reusability. | frontiersin.orgsemanticscholar.org |
| Aqueous Media Synthesis | Water or EtOH:H2O | Environmentally benign solvent, avoids hazardous organic solvents. | researchgate.netresearchgate.net |
| Ultrasonic Irradiation | Ethanol | Reduced reaction times (4-5 minutes), excellent yields (88-97%). | nih.gov |
| Catalyst-free in Green Media | Water-PEG 400 | Avoids catalysts, uses biodegradable solvent system. | researchgate.net |
Catalytic Systems and Reaction Optimization in this compound Synthesis
The optimization of reaction conditions and the development of novel catalytic systems are crucial for achieving high yields and purity in the synthesis of this compound and its analogues. A wide array of catalysts has been investigated, ranging from simple Lewis acids to complex nanostructures.
For instance, in the cyclization of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with dicarbonyl compounds, anhydrous tin(IV) chloride (SnCl4) has been shown to be an effective catalyst. researchgate.net Copper salts, such as Cu(OAc)2 and CuCl2, have been utilized to promote the dimerization and annulation of 5-aminopyrazoles, with reaction outcomes being switchable based on the choice of oxidants and additives. mdpi.com
In multicomponent reactions, heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability. Nanoparticles like SnO–CeO2, V2O5/SiO2, and various functionalized magnetic nanoparticles have demonstrated excellent catalytic efficiency, achieving high yields in shorter reaction times compared to conventional methods. researchgate.netmdpi.com The optimization process often involves screening different catalysts, solvents, temperatures, and catalyst loadings to find the ideal conditions for a specific transformation. For example, studies have compared the efficacy of various catalysts in the three-component synthesis of azo-linked 5-amino-pyrazole-4-carbonitriles, demonstrating the superior performance of custom-designed nanocatalysts. nih.gov
Table 3: Comparison of Catalytic Systems for Synthesis of 5-Aminopyrazole Derivatives
| Reaction Type | Catalyst | Key Optimization Findings | Reference |
|---|---|---|---|
| Three-Component MCR | Fe3O4@SiO2@Tannic acid | Superior yield and reaction rate compared to other catalysts at 80°C. | nih.gov |
| Dimerization/Annulation | Cu(OAc)2 / CuCl2 | Product outcome is controlled by the choice of oxidant (e.g., BPO) and additive (e.g., Na2CO3). | mdpi.com |
| Three-Component MCR | L-proline (30 mol%) | Effectively catalyzes the reaction of 5-aminopyrazole, aldehyde, and a nitroethenamine in ethanol. | nih.gov |
| Cyclization | Anhydrous Tin(IV) Chloride | Facilitates the annulation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with acetylacetone. | researchgate.net |
Synthetic Routes to Analogues and Libraries of this compound Derivatives
The synthesis of analogues and libraries of this compound derivatives is crucial for structure-activity relationship (SAR) studies and the discovery of new bioactive compounds. Various synthetic methodologies have been developed to generate a diverse range of these pyrazole derivatives, often employing multicomponent reactions and solid-phase synthesis techniques to facilitate the rapid assembly of compound libraries.
A prevalent and versatile method for constructing the 5-aminopyrazole core involves the condensation of a β-ketonitrile with a substituted hydrazine. mdpi.com This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the 5-aminopyrazole. mdpi.com By varying the substituents on both the β-ketonitrile and the hydrazine, a wide array of analogues can be produced.
Another common approach utilizes malononitrile and its derivatives as starting materials. beilstein-journals.org For instance, a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenylhydrazine derivative can efficiently produce 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles. frontiersin.org These carbonitriles are valuable intermediates that can be subsequently hydrolyzed to the corresponding carboxamides. The use of catalysts, such as alumina-silica-supported MnO2 or nano copper immobilized on a layered double hydroxide, has been shown to enhance the efficiency and greenness of these multicomponent reactions. nih.gov
Solid-phase synthesis offers a powerful strategy for the combinatorial generation of 5-aminopyrazole libraries. beilstein-journals.orgacs.org In one such method, a resin-supported β-ketoamide is reacted with an aryl or alkyl hydrazine and Lawesson's reagent. nih.gov The resulting resin-bound 5-aminopyrazole can then be cleaved from the solid support to yield the desired product. nih.gov This "catch and release" strategy is well-suited for high-throughput synthesis and purification, enabling the creation of large and diverse compound libraries. beilstein-journals.orgacs.org
Interactive Data Table: Synthesis of this compound Analogues
| Starting Material 1 | Starting Material 2 | Reaction Conditions | Product | Yield (%) | Reference |
| β-Ketonitrile | Phenylhydrazine | Reflux | 5-Amino-1-phenyl-1H-pyrazole derivative | Varies | mdpi.com |
| Aldehyde | Malononitrile, Phenylhydrazine | Catalyst, Room Temperature | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | 81-96 | nih.gov |
| Resin-immobilized β-ketoamide | Arylhydrazine, Lawesson's reagent | THF/Py, 50-55 °C | Resin-bound 5-aminopyrazole | N/A | nih.gov |
| α-Cyano-β-dimethylaminocrotonamide | Hydrazine hydrate | Not specified | 5-Amino-3-methylpyrazole-4-carboxamide | Not specified | beilstein-journals.org |
The resulting this compound derivatives can undergo further chemical transformations to expand the diversity of the library. A significant application of these compounds is their use as precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and other pyrazoloazines. nih.gov For example, reaction with various bielectrophilic moieties can lead to the formation of these bicyclic structures. researchgate.net
In a recent study, a series of novel pyrazole-4-carboxamides were rationally designed and synthesized, demonstrating the ongoing interest in derivatizing this scaffold. These efforts often involve the introduction of various substituents on the N-phenyl ring and at other positions of the pyrazole core to explore their impact on biological activity.
Interactive Data Table: Chemical Transformations of 5-aminopyrazole Derivatives
| Starting Material | Reagent | Reaction Type | Product | Reference |
| 5-Aminopyrazole | Bielectrophilic moiety | Condensation/Cyclization | Pyrazoloazine | researchgate.net |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Hydrolysis | Hydrolysis | 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | frontiersin.org |
| 5-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid | POCl₃, Arylamine | Chlorination, Amide formation | 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide | nih.gov |
| Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | Amine | SNAr | 5-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | nih.gov |
These synthetic strategies provide a robust toolbox for the generation of diverse libraries of this compound analogues, facilitating the exploration of their chemical space and potential applications.
Spectroscopic and Advanced Analytical Techniques for Structural Elucidation
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide would show a molecular ion peak (M⁺) corresponding to its molecular weight (202.21 g/mol ). The fragmentation pattern would likely involve the loss of the carboxamide group, cleavage of the N-phenyl bond, and fragmentation of the pyrazole (B372694) ring, providing further evidence for the proposed structure.
Interactive Data Table: Mass Spectrometry Data
| m/z Value | Interpretation |
|---|---|
| 202 | Molecular Ion (M⁺) |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands.
Interactive Data Table: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3100 | N-H Stretching | Amino (NH₂) and Amide (N-H) |
| ~1650 | C=O Stretching | Amide I band |
| ~1600-1450 | C=C Stretching | Aromatic Rings |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The presence of the phenyl and pyrazole rings constitutes a significant chromophore. The UV-Vis spectrum would show absorption maxima (λ_max) in the UV region, corresponding to π→π* and n→π* electronic transitions within the conjugated system.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
A search of the current scientific literature and crystallographic databases did not yield a specific, publicly available crystal structure for this compound (CAS 50427-77-5). While crystal structures for closely related analogues like 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid have been reported, this data cannot be directly extrapolated to the target carboxamide due to the significant difference in the functional group at the 4-position, which would alter crystal packing and intermolecular interactions. nih.govresearchgate.net
Chromatographic Methods for Purification and Purity Assessment in Research Studies
Chromatographic techniques are indispensable in synthetic chemistry for the separation, purification, and purity assessment of compounds.
Thin-Layer Chromatography (TLC): TLC is commonly used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for larger-scale purification. For this compound, a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would likely be used to achieve good separation.
Column Chromatography: For purification on a larger scale, column chromatography, often using silica (B1680970) gel as the stationary phase, is employed. The solvent system is typically optimized using TLC to ensure efficient separation of the desired product from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both purification and precise purity assessment. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, would be suitable for determining the purity of this compound with high accuracy.
While these are standard methods used for compounds of this class, specific research articles detailing the purification and purity analysis of this compound were not identified in a comprehensive literature search.
Theoretical and Computational Investigations of 5 Amino N Phenyl 1h Pyrazole 4 Carboxamide
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of pyrazole (B372694) derivatives. aip.org These calculations provide a deep understanding of the molecule's stability, reactivity, and spectroscopic properties. nih.gov
A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy of these orbitals are fundamental to understanding chemical reactivity. For pyrazole derivatives, the HOMO is often localized on the electron-rich pyrazole ring, while the LUMO can be distributed across the entire molecule, including the carboxamide and phenyl groups. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability; a large energy gap suggests high stability and low reactivity. nih.govnih.gov
Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It visualizes the electron density around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. aip.org For 5-amino-N-phenyl-1H-pyrazole-4-carboxamide, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the carboxamide and amino groups, indicating sites prone to electrophilic attack. Conversely, positive potential would be associated with the hydrogen atoms of the amino and amide groups.
Furthermore, Mulliken charge analysis can quantify the charge distribution on each atom, providing a more detailed picture of the molecule's polarity and reactive sites. aip.org These computational analyses collectively build a comprehensive reactivity profile, predicting how the molecule will interact with other reagents.
Table 1: Representative Electronic Properties of Pyrazole Derivatives from DFT Calculations Note: The following data is illustrative of typical values found for related pyrazole structures in the literature and not specific experimental values for the title compound.
| Computational Method | Parameter | Typical Calculated Value | Significance |
|---|---|---|---|
| DFT/B3LYP | HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating ability |
| DFT/B3LYP | LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability |
| DFT/B3LYP | HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Correlates with chemical stability |
| DFT | Mulliken Charge on C=O Oxygen | -0.5 to -0.7 e | Highlights a key nucleophilic center |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Hypotheses
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov For derivatives of 5-amino-1H-pyrazole-4-carboxamide, this method has been crucial in generating hypotheses about their mechanisms of action against various biological targets. These compounds have been investigated as inhibitors for a range of protein families. nih.gov
Key Biological Targets and Interaction Hypotheses:
Fibroblast Growth Factor Receptors (FGFRs): A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as covalent inhibitors of FGFRs, which are implicated in various cancers. nih.gov Docking studies predicted that these molecules could bind within the ATP-binding pocket of the kinase domain. An X-ray co-crystal structure later confirmed that a representative compound irreversibly binds to FGFR1, validating the docking hypothesis. nih.gov
Cyclin-Dependent Kinases (CDKs): Pyrazole-based analogs have been modeled as inhibitors of CDK2. Docking studies revealed binding modes similar to known inhibitors, often involving hydrogen bonds with key residues in the kinase hinge region (e.g., Leu83) and hydrophobic interactions within the active site. rsc.org
Carbonic Anhydrases (CAs): Pyrazole-carboxamides have been docked into the active sites of human carbonic anhydrase isoforms hCA I and hCA II. nih.govnih.gov These simulations predicted that the compounds could form crucial interactions with the zinc ion (Zn²⁺) in the active site via their sulfonamide or carboxamide moieties, along with hydrogen bonds and hydrophobic contacts with surrounding amino acid residues like Thr199 and Pro202. nih.gov
DNA: Some pyrazole carboxamide derivatives have been hypothesized to act as DNA binding agents. jst.go.jpnih.gov Docking models suggest that these molecules can fit into the minor groove of the DNA double helix, stabilized by hydrogen bonds and van der Waals forces with the base pairs. jst.go.jpnih.gov
Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. rsc.orgnih.gov MD simulations provide a dynamic view of the interactions, confirming whether the key binding contacts predicted by docking are maintained in a more realistic, solvated environment. mdpi.com These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, offering a more refined interaction hypothesis. nih.govdntb.gov.ua
Table 2: Summary of Docking Studies on Pyrazole Carboxamide Derivatives
| Target Protein | Key Interacting Residues (Example) | Type of Interaction | Reference |
|---|---|---|---|
| FGFR1 | Cys488 (covalent), Val492, Ala512 | Covalent bond, Hydrogen bonds, Hydrophobic | nih.gov |
| CDK2 | Leu83, Lys33, Gln131 | Hydrogen bonds, Hydrophobic | rsc.org |
| hCA II | Zn²⁺, Thr199, Thr200, Pro202 | Metal coordination, Hydrogen bonds | nih.gov |
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
DFT is not only used to study the properties of stable molecules but also to elucidate the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, DFT can map out the entire energy profile of a reaction pathway. aip.org
For the synthesis of the 5-amino-1H-pyrazole-4-carboxamide core, a common route involves the cyclocondensation of a hydrazine (B178648) derivative with a β-ketoester or a similar 1,3-dicarbonyl compound. mdpi.com DFT calculations can be applied to investigate this process in detail:
Modeling Reactant Adducts: The initial nucleophilic attack of the hydrazine on a carbonyl carbon can be modeled to determine the most favorable orientation.
Identifying Transition States: The structures and energies of transition states for key steps, such as intramolecular cyclization and subsequent dehydration, can be calculated. The energy of the transition state determines the activation energy and, consequently, the reaction rate.
Comparing Pathways: DFT can be used to compare different possible reaction pathways, such as which carbonyl group is attacked first or the sequence of cyclization and dehydration, to determine the most energetically favorable route. mdpi.com
For instance, in related pyrazole syntheses, DFT has been used to study domino reactions, such as an aza-Michael-cyclization-dehydration sequence, clarifying the intricate steps involved. mdpi.com These theoretical investigations provide a molecular-level understanding of the reaction, which can be used to optimize reaction conditions, improve yields, and predict the regioselectivity of the products.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Molecular Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a class of compounds like pyrazole carboxamides, QSAR models can be developed to predict the activity of new, unsynthesized derivatives, thereby guiding molecular design and prioritizing synthetic efforts.
The development of a QSAR model involves several steps:
Data Set Collection: A series of this compound analogs with experimentally measured biological activities (e.g., IC₅₀ values against a specific enzyme) is required.
Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.
Once a validated QSAR model is established, it can be used to screen virtual libraries of novel pyrazole carboxamide derivatives. By calculating the descriptors for these virtual compounds and inputting them into the QSAR equation, their biological activity can be predicted without the need for synthesis and testing, accelerating the discovery of potent new molecules. nih.gov
Table 3: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, Reactivity |
| Steric | Molecular Weight, Molar Refractivity | Size and shape of the molecule |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, Membrane permeability |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |
| 3D-Descriptors | Surface Area, Volume | Three-dimensional shape and size |
In Silico Prediction of Conformational Preferences and Molecular Interactions
In silico methods are highly effective for predicting the three-dimensional structure (conformation) of a molecule and the non-covalent interactions that govern its behavior. These predictions can be validated by experimental data from X-ray crystallography of the same or closely related compounds. nih.gov
For molecules structurally similar to this compound, computational and crystallographic studies have revealed key structural features. nih.govresearchgate.netresearchgate.net The central pyrazole ring, along with its amino and carboxamide substituents, tends to be approximately planar due to electron delocalization. nih.gov A significant conformational feature is the rotation of the N-phenyl group relative to the plane of the pyrazole ring. The dihedral angle between these two rings is typically twisted, often by 45-85 degrees, to minimize steric hindrance. nih.govresearchgate.net
The conformation is further stabilized by intramolecular hydrogen bonds. For example, a hydrogen bond can form between a hydrogen atom of the 5-amino group and the carbonyl oxygen of the 4-carboxamide group (N—H⋯O), which helps to lock the planar arrangement of that part of the molecule. nih.govresearchgate.net
Computational methods can also predict the types of intermolecular interactions that direct how molecules pack together in a solid state or interact with a biological receptor. imedpub.com For this class of compounds, the primary intermolecular interactions include:
N—H⋯N Hydrogen Bonds: The amino group can act as a hydrogen bond donor to the nitrogen atoms of the pyrazole ring of a neighboring molecule. nih.gov
N—H⋯O and O—H⋯O Hydrogen Bonds: The carboxamide group is a potent site for hydrogen bonding, with the N-H group acting as a donor and the C=O group as an acceptor. In related carboxylic acid structures, strong head-to-tail O—H⋯O interactions lead to the formation of classic dimeric motifs. nih.govresearchgate.net
C—H⋯π Interactions: Weak hydrogen bonds can form between C-H bonds of the phenyl ring and the π-electron system of an adjacent pyrazole or phenyl ring. imedpub.com
These computational predictions of conformation and interaction patterns are vital for understanding molecular recognition processes, from crystal engineering to drug-receptor binding.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Identification of Key Structural Determinants for Biological Activity in 5-amino-N-phenyl-1H-pyrazole-4-carboxamide Derivatives
The biological activity of this compound derivatives is governed by the interplay of several key structural features. The core pyrazole (B372694) ring, the N-phenyl substituent, the amino group at position 5, and the carboxamide linker all play crucial roles in dictating the compound's interaction with its biological target.
The pyrazole core itself is a versatile scaffold that can engage in various non-covalent interactions, including hydrogen bonding and van der Waals forces. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the NH group can serve as a hydrogen bond donor. The aromatic nature of the ring also allows for potential π-π stacking interactions with aromatic residues in the binding site of a target protein.
The N-phenyl ring is a critical component for modulating the potency and selectivity of these compounds. Substituents on this ring can influence the electronic properties, conformation, and lipophilicity of the entire molecule, thereby affecting its binding affinity and pharmacokinetic profile.
The amino group at position 5 of the pyrazole ring is another key determinant of biological activity. This group can participate in crucial hydrogen bonding interactions with the target protein, and its modification can significantly impact the compound's potency.
Finally, the carboxamide linker provides a point of attachment for various substituents and plays a role in orienting the different parts of the molecule within the binding pocket. The length, rigidity, and chemical nature of this linker can all be fine-tuned to optimize biological activity.
Systematic Chemical Modification Strategies and Their Impact on Research Outcomes
Substituent Effects on the N-Phenyl Ring
Systematic modifications of the N-phenyl ring have been a cornerstone of SAR studies on this compound derivatives. The nature, position, and size of substituents on this ring can have a profound impact on biological activity.
For instance, in a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives evaluated for their antiproliferative activity and Aurora-A kinase inhibition, the presence of a nitro group on the N-phenyl ring was found to be more favorable than hydrogen, methyl, methoxy, or chloro substituents. nih.gov Specifically, compound 10e with a nitro group exhibited potent activity against HCT116 and MCF-7 cell lines with IC50 values of 0.39 µM and 0.46 µM, respectively, and an Aurora-A kinase inhibitory IC50 of 0.16 µM. nih.gov
In another study focusing on antitubercular agents, preliminary SAR suggested that electron-withdrawing substituents on the N-phenyl ring are beneficial for antibacterial activity, while electron-donating groups lead to a significant reduction in potency. mdpi.com
The following table summarizes the effects of various substituents on the N-phenyl ring on the biological activity of this compound derivatives.
| Compound | N-Phenyl Substituent | Biological Activity | Target/Assay | Reference |
| 10e | 4-Nitro | IC50 = 0.39 µM | HCT116 cells | nih.gov |
| IC50 = 0.46 µM | MCF-7 cells | nih.gov | ||
| IC50 = 0.16 µM | Aurora-A kinase | nih.gov | ||
| 30a-d (general trend) | Electron-withdrawing groups | Potent activity (MIC = 2.23-4.61 mM) | Antitubercular | mdpi.com |
| 30a-d (general trend) | Electron-donating groups | Reduced potency | Antitubercular | mdpi.com |
Modifications of the Amino Group at Position 5 of the Pyrazole Ring
The amino group at the 5-position of the pyrazole ring is a critical pharmacophoric feature for many biological activities of this class of compounds. Its ability to act as a hydrogen bond donor is often essential for anchoring the molecule within the active site of the target protein. Consequently, modifications to this group are generally detrimental to activity.
For example, in the development of IRAK4 inhibitors based on a 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold, the 5-amino group was found to be crucial for activity. ekb.eg Similarly, in studies on 4-arylazo-3,5-diamino-1H-pyrazoles as anti-biofilm agents, acylation of the amino groups at the C3 and C5 positions of the pyrazole ring resulted in a complete loss of activity. nih.gov
The following table illustrates the impact of modifying the 5-amino group.
| Modification | Effect on Biological Activity | Compound Series | Reference |
| Acylation | Complete loss of activity | 4-arylazo-3,5-diamino-1H-pyrazoles | nih.gov |
| N-methylation (vs. N-acylation) | More appropriate for activity | Pyrazole-based CDK inhibitors | nih.gov |
Structural Variations within the Pyrazole Ring and Carboxamide Linker
Bioisosteric replacement of the pyrazole ring and modifications of the carboxamide linker have been explored to modulate the physicochemical properties and biological activity of this compound derivatives.
Bioisosteric replacement of the pyrazole 5-aryl moiety with a 2-thienyl group appended with an alkynyl unit led to a novel class of potent and selective CB1 receptor antagonists. wikipedia.org This demonstrates that the pyrazole ring can be successfully replaced by other five-membered heterocycles to generate compounds with distinct biological profiles.
The carboxamide linker has also been a target for modification. For instance, in a series of pyrazole-based inhibitors, the carboxamide moiety was found to be a key interaction point with the target enzyme. Altering the groups attached to the carboxamide nitrogen has been a common strategy to explore the surrounding binding pocket and improve potency and selectivity. researchgate.net
Ligand Efficiency and Lipophilicity Analysis in SAR Optimization
In modern drug discovery, optimizing the potency of a compound must be balanced with maintaining favorable physicochemical properties. Ligand efficiency (LE) and lipophilic efficiency (LipE) are two key metrics used to assess the quality of a compound during the optimization process. LE relates the binding affinity of a molecule to its size (number of heavy atoms), while LipE relates potency to lipophilicity (logP).
For this compound derivatives, maintaining high LE and LipE values is crucial for developing drug-like candidates. High lipophilicity can often lead to increased potency but may also result in poor solubility, high metabolic clearance, and off-target toxicity.
Studies on pyrazole carboxamide derivatives have highlighted the importance of lipophilicity in their biological activity. mdpi.com For example, in a series of antibacterial pyrazole derivatives, a clear correlation was observed between the lipophilicity of the compounds and their minimum inhibitory concentration (MIC).
The following table provides a conceptual framework for how these metrics are applied in the optimization of this scaffold.
| Parameter | Definition | Importance in SAR |
| Ligand Efficiency (LE) | pIC50 / Number of Heavy Atoms | Measures the binding efficiency per atom. Higher values indicate a more efficient use of molecular size to achieve potency. |
| Lipophilic Efficiency (LipE) | pIC50 - logP | Balances potency with lipophilicity. Higher values are desirable, indicating that potency is not solely driven by increasing lipophilicity. |
By systematically applying these SAR principles and optimizing for both potency and physicochemical properties, researchers continue to develop novel this compound derivatives with improved therapeutic potential.
In Vitro Biological Evaluation and Mechanistic Research Excluding Human Clinical Data
Methodologies for In Vitro Antiproliferative and Cytotoxicity Assessments in Cell Line Models
The antiproliferative and cytotoxic potential of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide derivatives is primarily evaluated using a variety of established in vitro assays on diverse human cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. nih.govmdpi.comthieme-connect.com This assay has been used to screen pyrazole (B372694) derivatives against a wide range of cancer cell lines, including those from pancreatic (CFPAC-1, PANC-1), breast (MDA-MB-231, MCF-7), cervical (CaSki, HeLa), colon (HT-29), epithelial (U-87MG), and lung (A549) cancers. nih.govmdpi.comthieme-connect.com
Another frequently used technique is the Sulforhodamine B (SRB) assay, which measures cell protein content to determine cell density. researchgate.net For a more sensitive detection of cell viability, luminescence-based assays like the CellTiter-Glo Luminescent Cell Viability Assay are employed. This method quantifies ATP, which signals the presence of metabolically active cells. acs.org
To distinguish between cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects, researchers utilize cytotoxicity assays such as the lactate (B86563) dehydrogenase (LDH) activity assay. acs.org Furthermore, the impact of these compounds on the cell cycle and apoptosis (programmed cell death) is investigated using techniques like flow cytometry with Annexin V/PI staining. thieme-connect.comnih.gov DNA fragmentation analysis and immunostaining for key apoptosis-related proteins such as caspases provide deeper mechanistic insights into how these compounds induce cancer cell death. nih.govresearchgate.netresearchgate.net
Table 1: Selected Cancer Cell Lines Used in Cytotoxicity Studies of Pyrazole Derivatives
| Cell Line | Cancer Type | Reference |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | nih.govmdpi.commdpi.com |
| MDA-MB-468 | Triple-Negative Breast Cancer | nih.gov |
| HeLa | Cervical Cancer | nih.govmdpi.comnih.gov |
| A549 | Lung Carcinoma | mdpi.com |
| HepG2 | Hepatocellular Carcinoma | researchgate.netnih.gov |
| HCT-116 | Colon Cancer | mdpi.com |
| PC-3 | Prostate Cancer | mdpi.com |
| SNU-16 | Gastric Cancer | nih.gov |
| KATO III | Gastric Cancer | nih.gov |
| NCI-H520 | Lung Cancer | nih.gov |
Enzyme Inhibition Studies: Kinases (e.g., EGFR, p38MAPK, FGFR, BTK) and Other Biological Targets
Derivatives of the this compound scaffold have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Fibroblast Growth Factor Receptors (FGFRs): A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors. nih.gov The representative compound, 10h, demonstrated potent nanomolar activity against FGFR1, FGFR2, FGFR3, and the drug-resistant FGFR2 V564F gatekeeper mutant, with IC50 values of 46 nM, 41 nM, 99 nM, and 62 nM, respectively. nih.gov X-ray crystallography confirmed that this compound binds irreversibly to FGFR1, highlighting its potential to overcome acquired resistance to existing FGFR inhibitors. nih.gov
Epidermal Growth Factor Receptor (EGFR): Certain pyrazole derivatives have shown significant inhibitory effects against EGFR. researchgate.netfrontiersin.org One compound, 4a, exhibited an IC50 value of 0.15 µM against HepG2 cells and 0.31 µM against EGFR, which was comparable to the standard drug erlotinib. researchgate.net Molecular docking studies supported these findings, showing strong binding interactions within the EGFR active site. researchgate.net Other fused pyrazole derivatives have also been identified as potent dual inhibitors of EGFR and VEGFR-2. frontiersin.org
p38 MAP Kinase (p38MAPK): The 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone scaffold has been specifically designed to create highly selective inhibitors of p38MAPK, a key enzyme in inflammatory signaling pathways. mdpi.com
Bruton's Tyrosine Kinase (BTK): The recently approved drug Pirtobrutinib, a (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, is a reversible inhibitor of BTK, a critical therapeutic target in B-cell malignancies. mdpi.com
Other Targets: Beyond kinases, these compounds have been studied as inhibitors of other enzymes. Pyrazole derivatives have shown remarkable inhibitory ability against xanthine (B1682287) oxidase, with some compounds exhibiting IC50 values as low as 10.75 µM. nih.gov Additionally, research has focused on their potential as succinate (B1194679) dehydrogenase (SDH) inhibitors, a target for antifungal agents. acs.orgacs.orgresearchgate.net
Table 2: Kinase Inhibitory Activity of Selected Pyrazole Derivatives
| Compound/Series | Target Kinase | IC₅₀ Value | Reference |
|---|---|---|---|
| Compound 10h | FGFR1 | 46 nM | nih.gov |
| Compound 10h | FGFR2 | 41 nM | nih.gov |
| Compound 10h | FGFR3 | 99 nM | nih.gov |
| Compound 10h | FGFR2 V564F Mutant | 62 nM | nih.gov |
| Compound 4a | EGFR | 0.31 µM | researchgate.net |
| Fused Pyrazole 3 | EGFR | 0.06 µM | frontiersin.org |
| Fused Pyrazole 9 | VEGFR-2 | 0.22 µM | frontiersin.org |
| Pirtobrutinib | BTK | Reversible Inhibitor | mdpi.com |
Research into Antimicrobial and Antifungal Activities: In Vitro Assays
The antimicrobial and antifungal properties of this compound derivatives have been evaluated through various in vitro assays.
For antifungal activity, the mycelium growth inhibition method is commonly used to test compounds against a panel of phytopathogenic fungi. nih.govresearchgate.net Several pyrazole carboxamides have demonstrated notable activity against fungi such as Rhizoctonia solani, Sclerotinia sclerotiorum, Botrytis cinerea, and Valsa mali. acs.orgacs.orgnih.gov Some derivatives exhibited outstanding potency, with EC50 values as low as 0.046 µg/mL against R. solani, significantly outperforming commercial fungicides like boscalid (B143098) and fluxapyroxad. acs.org The mechanism for some of these compounds is believed to be the inhibition of the succinate dehydrogenase (SDH) enzyme. acs.orgresearchgate.net
Antibacterial activity is typically assessed using the disc-diffusion method against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. japsonline.comekb.egjohnshopkins.edu The results, measured as the zone of inhibition, indicate that the bactericidal effect is influenced by the nature of substituent groups on the phenyl ring. japsonline.com Compounds featuring electron-donating groups (like dimethyl or methoxy) or strong electron-withdrawing groups (like nitro or chloro) have shown activity against both bacterial types. japsonline.com
Table 3: In Vitro Antifungal Activity of Pyrazole Carboxamide Derivatives
| Compound | Fungal Species | EC₅₀ Value | Reference |
|---|---|---|---|
| Compound 7d | Rhizoctonia solani | 0.046 µg/mL | acs.org |
| Compound 12b | Rhizoctonia solani | 0.046 µg/mL | acs.org |
| Compound 6i | Valsa mali | 1.77 mg/L | acs.org |
| Compound 19i | Valsa mali | 1.97 mg/L | acs.org |
| Isoxazole pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 µg/mL | nih.govresearchgate.net |
Investigation of Anti-inflammatory Mechanisms in Cell-Based Models
The anti-inflammatory potential of pyrazole derivatives is often linked to their ability to inhibit key enzymes in the inflammatory cascade. In vitro studies frequently utilize assays to measure the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov Many pyrazole compounds show good inhibitory activity at the nanomolar level and exhibit selectivity towards COX-2, which is a desirable trait for reducing inflammatory responses with fewer gastrointestinal side effects. nih.govijpsjournal.com For instance, certain derivatives have shown IC50 values for COX-2 as low as 19.87 nM. nih.gov
Cell-based models are also employed to assess anti-inflammatory mechanisms. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common model to evaluate the suppression of pro-inflammatory cytokines. ijpsjournal.com Pyrazole derivatives have been shown to significantly reduce the production of cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). ijpsjournal.comsci-hub.se Furthermore, these compounds can inhibit lipoxygenase (LOX) enzymes, another important target in inflammatory pathways, with some derivatives showing IC50 values around 80 µM. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the active sites of enzymes like COX-2, confirming their mechanism of action. nih.govijpsjournal.com
Exploration of Anticonvulsant and Neurobiological Activities: In Vitro and Theoretical Approaches
While less extensively studied than their other biological activities, the potential anticonvulsant and neurobiological effects of the pyrazole scaffold have been a subject of research. The broad therapeutic activities documented for pyrazole derivatives include anticonvulsant properties. researchgate.net Theoretical approaches, such as molecular docking and computational screening, are often the first step in identifying pyrazole derivatives with potential neurobiological activity. These in silico methods help predict the binding of these compounds to relevant neurological targets.
In vitro evaluation of neurobiological effects can involve assessing the cytotoxicity of these compounds on neuronal cell lines, such as the SH-SY5Y human neuroblastoma cell line. researchgate.net Assays like the WST-1 test are used to measure the cytotoxic impact in a dose- and time-dependent manner. researchgate.net Mechanistic studies may include investigating the compound's effect on apoptosis in neuronal cells by immunostaining for proteins like caspases. researchgate.net
Adenosine (B11128) Deaminase Inhibitory Research
Specific derivatives of 5-amino-1H-pyrazole-4-carboxamide have been designed and screened for their ability to inhibit adenosine deaminase (ADA), an enzyme involved in purine (B94841) metabolism that plays a role in the immune system. researchgate.net Research has shown that certain derivatives in this class exhibit appropriate micromolar (µM) potency as ADA inhibitors. researchgate.net Preliminary structure-activity relationship studies suggest that the incorporation of long-chain branching on nitrogen atoms within the molecule can influence this inhibitory activity. researchgate.net The discovery of new ADA inhibitors is of therapeutic interest, as increased ADA activity is associated with inflammation and various pathologies. febscongress.org
Antitubercular Activity Assessment in Research
The this compound scaffold has been explored for its potential against Mycobacterium tuberculosis (MTB). nih.govjapsonline.com In vitro antitubercular activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against the MTB H37Rv strain. japsonline.com Studies have identified several derivatives with significant activity. For example, compounds with specific substitutions, such as a 4-nitro group on the phenyl ring, have demonstrated potent antitubercular effects with MIC values as low as 3.12 µg/ml. japsonline.com Other derivatives have also shown promising activity, with MIC values ranging from 2.23 to 4.61 mM, comparing favorably to standard antitubercular drugs. nih.gov These findings highlight the potential of this chemical class in the development of new treatments for tuberculosis.
Applications in Heterocyclic Synthesis and Derivatization
5-amino-N-phenyl-1H-pyrazole-4-carboxamide as a Versatile Synthon for Fused Heterocycles
This compound serves as a valuable synthon, or synthetic building block, for the creation of fused heterocyclic compounds. The term "synthon" refers to a structural unit within a molecule that can be formed and/or assembled by known or conceivable synthetic operations. In the case of this compound, the pyrazole (B372694) ring and its substituents provide a reactive scaffold for the construction of more complex, polycyclic systems.
The versatility of this compound stems from the presence of several nucleophilic and electrophilic centers, which can participate in a variety of cyclization and condensation reactions. The amino group at the 5-position is a key nucleophilic site, readily reacting with a range of electrophiles. This reactivity is fundamental to the construction of fused ring systems where the pyrazole ring is annulated with another heterocyclic ring.
The general class of 5-aminopyrazoles has been extensively utilized in the synthesis of a plethora of fused heterocyclic systems. helsinki.fi These compounds are known to react with various bifunctional reagents to yield bicyclic and polycyclic molecules. For instance, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a well-established method for the synthesis of pyrazolo[1,5-a]pyrimidines. Similarly, reactions with other dielectrophiles can lead to the formation of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[5,1-c] researchgate.netnih.govmdpi.comtriazines. helsinki.fi
While specific research focusing solely on this compound as a synthon can be limited, the established reactivity of the 5-aminopyrazole scaffold strongly suggests its utility in these synthetic strategies. The presence of the N-phenyl-4-carboxamide group can influence the reactivity of the pyrazole core and may also be involved in subsequent functionalization of the resulting fused heterocycles.
Construction of Pyrazolo-pyrimidine Derivatives
The synthesis of pyrazolo-pyrimidine derivatives represents a significant application of 5-aminopyrazole synthons, including this compound. Pyrazolo[3,4-d]pyrimidines, in particular, are a class of fused heterocycles that have attracted considerable attention due to their structural similarity to purines, which are fundamental components of nucleic acids. This structural analogy makes them interesting candidates for investigation in medicinal chemistry.
A common synthetic route to pyrazolo[3,4-d]pyrimidines involves the cyclocondensation of a 5-aminopyrazole-4-carboxamide with a one-carbon synthon, such as formamide (B127407) or orthoesters. For instance, the cyclocondensation of 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxamide with aromatic aldehydes in the presence of iodine has been reported to yield pyrazolo[3,4-d]pyrimidine derivatives. nih.gov This reaction proceeds through an initial condensation between the aldehyde and the 5-amino group, followed by an intramolecular cyclization and subsequent oxidation.
Another approach involves the reaction of 5-aminopyrazole-4-carboxamides with isothiocyanates. The resulting thiourea (B124793) derivative can then undergo cyclization to form a pyrazolo[3,4-d]pyrimidine-4-thione. This thione can be further functionalized, for example, by S-alkylation followed by amination, to introduce a variety of substituents at the 4-position of the pyrazolo[3,4-d]pyrimidine ring system. nih.gov
The following table provides an overview of representative reactions for the synthesis of pyrazolo-pyrimidine derivatives from 5-aminopyrazole precursors.
| 5-Aminopyrazole Precursor | Reagent(s) | Fused Heterocycle Product | Reaction Conditions |
|---|---|---|---|
| 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxamide | Aromatic aldehydes | Pyrazolo[3,4-d]pyrimidinones | Iodine, acetonitrile |
| 5-aminopyrazole-4-carboxamide | Benzoyl isothiocyanate | Benzoylthioureido derivative | Reflux in dry acetone |
| Benzoylthioureido derivative | Iodomethane, aq. NaOH | Methylthio derivative | Ambient temperature |
| Methylthio derivative | Ammonia, DMF | Benzoylguanidino derivative | Heating in a sealed tube |
| Benzoylguanidino derivative | 1 N NaOH | 6-amino-2-substituted-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Reflux |
Synthesis of Pyrazole-based Hybrid Molecules (e.g., Pyrazole-Indole Hybrids)
The synthesis of hybrid molecules, which are chemical entities composed of two or more distinct bioactive pharmacophores, is a modern strategy in drug discovery. This approach aims to develop novel compounds with improved biological activity, reduced side effects, or a dual mode of action. The this compound scaffold is a suitable platform for the construction of such hybrid molecules.
While specific examples of pyrazole-indole hybrids derived directly from this compound are not extensively documented in the reviewed literature, the general principles of organic synthesis allow for the conceptual design of such molecules. For instance, the amino group of the pyrazole could be functionalized with an indole-containing acyl chloride or could participate in a coupling reaction with a halogenated indole (B1671886) derivative.
More broadly, 5-aminopyrazoles have been utilized in the synthesis of various hybrid molecules. For example, they have been used as building blocks for the creation of compounds that incorporate other heterocyclic systems known for their biological activity. The synthesis of pyrazole-based hybrid molecules is often driven by the desire to combine the known pharmacological properties of the pyrazole nucleus, such as anti-inflammatory, antimicrobial, or anticancer activities, with those of another pharmacophore.
The following table outlines some conceptual synthetic pathways for the generation of pyrazole-based hybrid molecules, illustrating the versatility of the 5-aminopyrazole core.
| Pyrazole Precursor | Hybrid Partner Moiety | Potential Reaction Type | Resulting Hybrid Structure |
|---|---|---|---|
| This compound | Indole-3-acetyl chloride | Amide coupling | Pyrazole-Indole Hybrid |
| This compound | 2-Bromopyridine | Buchwald-Hartwig amination | Pyrazole-Pyridine Hybrid |
| This compound | Quinoline-4-carbaldehyde | Reductive amination | Pyrazole-Quinoline Hybrid |
Functionalization for Material Science Research and Advanced Chemical Probes
The functionalization of this compound and its derivatives holds potential for applications in material science and the development of advanced chemical probes. The pyrazole core is a component of many compounds with interesting photophysical properties, such as fluorescence, which can be tuned by the introduction of different substituents.
In material science, pyrazole-containing compounds have been investigated for their use as organic light-emitting diode (OLED) materials, fluorescent dyes, and sensors. The functionalization of the 5-aminopyrazole scaffold can be used to introduce chromophoric and auxochromic groups that modulate the absorption and emission properties of the molecule. For example, the amino group can be diazotized and coupled with various aromatic compounds to generate azo dyes, a class of compounds known for their intense colors.
In the context of advanced chemical probes, the 5-aminopyrazole scaffold can be derivatized to create molecules that can selectively interact with biological targets, such as enzymes or receptors. These probes often contain a fluorescent reporter group that allows for the visualization and quantification of the biological target. The synthesis of such probes would involve the covalent attachment of a fluorophore to the pyrazole ring or one of its substituents.
The development of pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide scaffold highlights its utility in creating targeted chemical probes. nih.gov In this research, derivatives were designed to bind irreversibly to the FGFR protein, which could be exploited for the development of probes to study the role of these receptors in cancer.
The following table summarizes potential functionalization strategies for this compound for applications in material science and as chemical probes.
| Functionalization Reaction | Reagent | Potential Application | Expected Outcome |
|---|---|---|---|
| Diazotization and Azo Coupling | NaNO2, HCl, then a coupling agent (e.g., phenol) | Organic Dyes | Formation of a colored azo compound |
| Schiff Base Formation | Aromatic aldehyde with a fluorophore | Fluorescent Probes | Creation of a fluorescent imine derivative |
| Amide Coupling | Carboxylic acid with a reactive group for bioconjugation | Bioconjugatable Probes | Introduction of a linker for attachment to biomolecules |
| Suzuki or Heck Coupling | (Requires prior halogenation of the pyrazole ring) Arylboronic acid or alkene | Extended π-conjugated systems for OLEDs | Modification of electronic and photophysical properties |
Emerging Trends and Future Research Directions
Integration with Advanced Technologies for Research Probes (e.g., Nanotechnology)
The convergence of nanotechnology with medicinal chemistry is opening new frontiers for pyrazole-based compounds. A significant emerging trend is the use of nanoparticles as delivery systems to enhance the physicochemical and biological properties of substituted pyrazoles. nih.gov For instance, research has shown that encapsulating highly substituted pyrazoles in dendrimer nanoparticles can successfully improve their characteristics. nih.gov
Future research is directed towards the development of optimized antibacterial delivery systems using 5-amino functionalized pyrazoles. nih.gov In silico studies have predicted that certain pyrazole (B372694) derivatives possess good drug-like and pharmacokinetic properties, which can be further enhanced through nano-formulation. nih.gov The nano-formulation of these compounds with suitable polymer matrices could lead to novel pyrazole-based drug delivery systems with an enhanced and broader spectrum of activity. nih.gov This integration of nanotechnology not only aims to improve the delivery and efficacy of these compounds but also to develop sophisticated research probes for studying biological systems with greater precision.
| Technology | Application Area | Potential Advancement for Pyrazole Analogues |
| Nanotechnology | Drug Delivery Systems | Enhanced bioavailability and targeted delivery of pyrazole-based compounds. nih.gov |
| Dendrimer Nanoparticles | Encapsulation | Improvement of physicochemical and biological features of pyrazole derivatives. nih.gov |
| Polymer Matrices | Nano-formulation | Creation of delivery systems with enhanced and broader-spectrum antibacterial activity. nih.gov |
High-Throughput Synthesis and Screening Methodologies for Novel 5-amino-N-phenyl-1H-pyrazole-4-carboxamide Analogues
The discovery of novel bioactive compounds based on the this compound scaffold is being accelerated by high-throughput methodologies. High-throughput screening (HTS) has been instrumental in identifying lead compounds from large chemical libraries. For example, a novel class of highly selective p38 MAP kinase inhibitors was discovered through HTS, which formed the basis for further optimization. nih.govmdpi.com
In parallel, synthetic chemistry is evolving to meet the demands of HTS by developing more efficient and scalable synthesis protocols. One-pot, multicomponent reactions are being explored for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives, which are structurally related to the carboxamide scaffold. researchgate.net These methods, sometimes utilizing sustainable and recyclable catalysts like SnO–CeO2 nanocomposites, allow for the rapid generation of a diverse range of analogues with high yields. researchgate.net The future of this field lies in the synergy between these rapid synthesis techniques and automated HTS platforms to systematically explore the structure-activity relationships (SAR) of new analogues, accelerating the pace of discovery.
| Methodology | Application | Example |
| High-Throughput Screening (HTS) | Lead Compound Discovery | Identification of a novel class of p38 MAP kinase inhibitors from a compound library. nih.gov |
| One-Pot Multicomponent Synthesis | Analogue Generation | Efficient synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles using recyclable nanocomposite catalysts. researchgate.net |
| Microwave-Assisted Synthesis | Synthesis Optimization | Used in the preparation of 5-aminopyrazole derivatives, often leading to reduced reaction times and improved yields. mdpi.com |
Advanced Drug Discovery Research Methodologies and Target Identification (excluding clinical application)
Modern drug discovery has moved beyond traditional screening to incorporate sophisticated, structure-guided approaches for identifying and optimizing inhibitors. For derivatives of this compound, these methodologies are crucial for enhancing potency and selectivity.
Structure-based drug design is a key strategy. For example, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors to target both wild-type and gatekeeper mutant forms of the enzyme, which are implicated in drug resistance. nih.gov X-ray crystallography plays a pivotal role in this process. The co-crystal structure of an inhibitor bound to its target provides invaluable information for optimization. This was demonstrated when the X-ray structure of a pyrazole derivative in the ATP binding pocket of p38α MAP kinase revealed a unique hydrogen bond, guiding efforts to improve potency and physicochemical properties. nih.govmdpi.com
Computational methods are also central to modern discovery efforts. Ligand-based pharmacophore modeling and structure-based molecular docking have been used to identify 5-aminopyrazole derivatives with anti-tubercular potential. mdpi.com These computational simulations help in predicting binding modes and affinities, such as the interaction between N-benzoxazol-5-yl-pyrazole-4-carboxamides and the SQR (succinate–ubiquinone oxidoreductase) enzyme, identifying key hydrogen bonds and cation-π interactions. doi.org These advanced techniques allow for a more rational and efficient exploration of the chemical space, leading to the identification of highly potent and selective compounds targeting a range of enzymes.
| Target Enzyme/Protein | Discovery Methodology | Key Findings |
| p38 MAP Kinase | High-Throughput Screening, X-ray Crystallography | Identification of a selective inhibitor series; crystal structure revealed a key hydrogen bond guiding optimization. nih.govmdpi.com |
| Fibroblast Growth Factor Receptors (FGFRs) | Structure-Based Drug Design, X-ray Crystallography | Development of covalent inhibitors targeting wild-type and drug-resistant mutant FGFRs. nih.gov |
| Fms-like receptor tyrosine kinase 3 (FLT3) | Structure-Based Drug Design | Design of potent inhibitors against FLT3 and its mutants for acute myeloid leukemia research. mdpi.com |
| Bruton Kinase (BTK) | Kinase Inhibition Assays | Identification of reversible inhibitors, representing a therapeutic target for B-cell-driven malignancies. mdpi.com |
| Succinate (B1194679)–ubiquinone oxidoreductase (SQR) | Computational Simulations, Enzyme Inhibition Assays | Discovery of nanomolar inhibitors with a novel N-benzoxazol-5-yl-pyrazole-4-carboxamide scaffold. doi.org |
Interdisciplinary Research Synergies involving this compound
Progress in understanding and utilizing this compound and its analogues is increasingly dependent on the convergence of multiple scientific disciplines. The journey from compound design to validation requires a synergistic effort involving chemistry, biology, and computational science.
This interdisciplinary approach is evident in recent research. The design and synthesis of novel pan-FGFR covalent inhibitors involved not only synthetic organic chemistry but also molecular modeling (structure-based design) and biochemistry (enzyme inhibition assays). nih.gov Similarly, the development of FLT3 inhibitors combined chemical synthesis with cellular biology, using cell proliferation and apoptosis assays to evaluate the biological effects of the synthesized compounds. mdpi.com
Furthermore, the exploration of pyrazole derivatives as antibacterial agents integrates chemical synthesis with microbiology for screening against various bacterial strains, including multidrug-resistant ones, and computational chemistry for in silico prediction of pharmacokinetic properties. nih.gov The future of research in this area will likely see even greater integration, potentially incorporating materials science for the development of advanced nano-delivery systems and systems biology to understand the broader impact of these compounds on cellular pathways. This collaborative approach is essential for tackling complex scientific challenges and unlocking the full potential of the 5-aminopyrazole scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-amino-N-phenyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, derivatives of pyrazole-carboxamides are prepared by reacting substituted anilines with isocyanides, followed by azide coupling ( ). Optimization involves controlling temperature (e.g., reflux in ethanol) and stoichiometric ratios of intermediates. Melting points (e.g., 247°C for 5-amino-N-phenyl derivatives) serve as purity indicators ( ). Catalytic additives like DMF-DMA (dimethylformamide dimethyl acetal) can enhance cyclization efficiency ( ).
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : To confirm substituent positions on the pyrazole ring (e.g., aromatic proton shifts in 1H NMR).
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide) ( ).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic systems with Z = 2) ( ).
- Mass spectrometry : Validates molecular weight (e.g., 311.31 g/mol for triazole analogs) ().
Q. How can researchers address the low aqueous solubility of this compound in in vitro assays?
- Methodological Answer : Solubility challenges are common due to the hydrophobic phenyl and pyrazole groups. Strategies include:
- Co-solvents : Use DMSO or ethanol (≤1% v/v) to dissolve the compound before diluting in aqueous buffers ().
- Derivatization : Introduce polar groups (e.g., sulfonates or amines) to improve hydrophilicity ().
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release ( ).
Advanced Research Questions
Q. What computational approaches are used to predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina model binding affinities to enzymes (e.g., kinase inhibitors). The triazole-carboxamide scaffold shows π-π stacking with aromatic residues ( ).
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity ( ).
- MD simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å for stable binding) ( ).
Q. How to design experiments to explore the structure-activity relationship (SAR) of pyrazole-carboxamide derivatives?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogen (e.g., 4-fluorophenyl) or methyl groups at the N-phenyl position ( ).
- Bioactivity assays : Test inhibition of enzymes (e.g., kinases or proteases) using fluorescence-based assays (IC₅₀ values).
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carboxamide oxygen) using QSAR models ( ).
Q. What strategies mitigate degradation of this compound during long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
